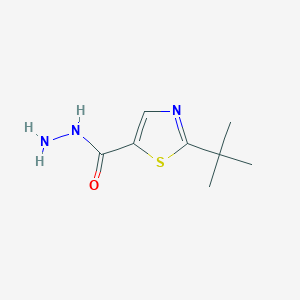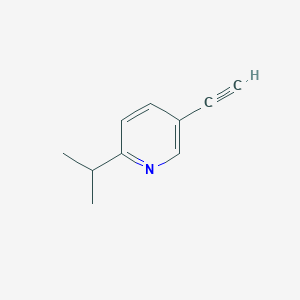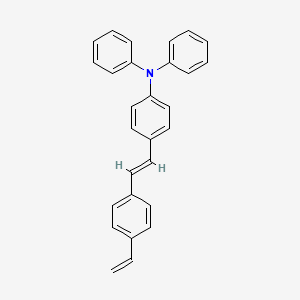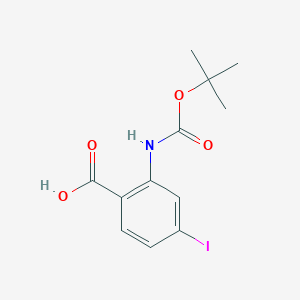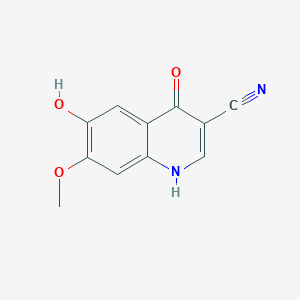![molecular formula C42H58O2S2 B13137543 9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B13137543.png)
9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde is a complex organic compound characterized by its unique pentacyclic structure and multiple functional groups
Métodos De Preparación
The synthesis of 9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[106003,1004,8013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hexyl groups can undergo substitution reactions, where they are replaced by other alkyl or functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors and photovoltaic devices due to its unique electronic properties.
Materials Science: The compound’s structure makes it suitable for use in the synthesis of advanced materials with specific mechanical and thermal properties.
Biological Studies: Its functional groups allow for the study of various biochemical interactions and pathways.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The hexyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
Compared to other similar compounds, 9,9,18,18-Tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde stands out due to its unique pentacyclic structure and the presence of multiple functional groups. Similar compounds include:
- 9,9,18,18-Tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- 15-Bromo-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6-carbaldehyde
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and physical properties.
Propiedades
Fórmula molecular |
C42H58O2S2 |
|---|---|
Peso molecular |
659.0 g/mol |
Nombre IUPAC |
9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde |
InChI |
InChI=1S/C42H58O2S2/c1-5-9-13-17-21-41(22-18-14-10-6-2)35-27-34-36(28-33(35)39-37(41)25-31(29-43)45-39)42(23-19-15-11-7-3,24-20-16-12-8-4)38-26-32(30-44)46-40(34)38/h25-30H,5-24H2,1-4H3 |
Clave InChI |
FNDWHIABKNACNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=O)C(C5=C3SC(=C5)C=O)(CCCCCC)CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
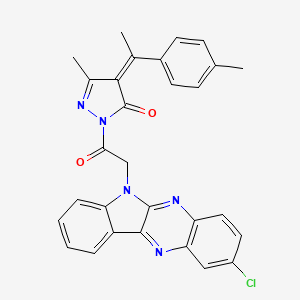
![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
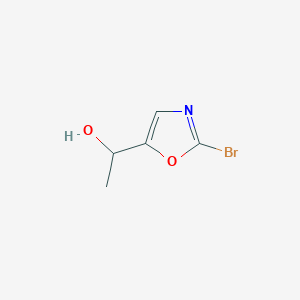
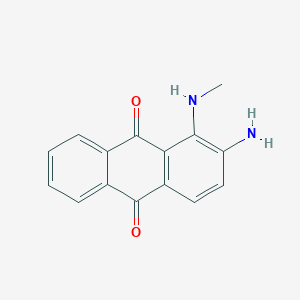
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)

